molecular formula C16H9F3O2 B14123055 4'-(Trifluoromethyl)flavone

4'-(Trifluoromethyl)flavone

Cat. No.: B14123055
M. Wt: 290.24 g/mol
InChI Key: XISMXQJXDBDZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Trifluoromethyl)flavone is a synthetic flavone derivative characterized by the presence of a trifluoromethyl group at the 4’ position of the flavone structure. Flavones are a class of natural products belonging to the benzopyran class, widely distributed in the plant kingdom as secondary metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(Trifluoromethyl)flavone can be synthesized using a modified Baker–Venkataraman reaction. The process involves treating 2-hydroxyacetophenone with 4-trifluoromethylbenzoyl chloride in the presence of potassium carbonate and pyridine in acetone. This one-pot procedure is efficient and yields high amounts of the desired product .

Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)flavone typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethyl)flavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-(Trifluoromethyl)flavone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)flavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’-(Trifluoromethyl)flavone is unique due to the presence of the trifluoromethyl group, which enhances its biological activity compared to other flavones. Similar compounds include:

Properties

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-9H

InChI Key

XISMXQJXDBDZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.